molecular formula C67H82F3N11O9S B12429795 Sniper(abl)-047

Sniper(abl)-047

Cat. No.: B12429795
M. Wt: 1274.5 g/mol
InChI Key: NGXYXIVUCDETCQ-LXFUJSLCSA-N
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Description

Sniper(abl)-047 is a chimeric small molecule designed for targeted protein degradation. It belongs to the class of compounds known as specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-047 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. These ligands are linked by a spacer of optimal length to ensure effective recruitment and degradation of the target protein. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, their functionalization, and the final conjugation step .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the individual ligands followed by their conjugation under controlled conditions. The process would need to be optimized for yield, purity, and scalability. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-047 undergoes several types of chemical reactions, primarily focused on its degradation mechanism:

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

Sniper(abl)-047 has a wide range of scientific research applications:

Mechanism of Action

Sniper(abl)-047 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands: one that binds to the BCR-ABL protein and another that recruits an IAP ubiquitin ligase. Upon binding, the IAP ligase ubiquitylates the BCR-ABL protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the BCR-ABL protein in cells, thereby inhibiting its oncogenic activity and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Proteolysis-targeting chimeras (PROTACs): Like SNIPERs, PROTACs are chimeric molecules designed to induce targeted protein degradation. They consist of a ligand for the target protein linked to a ligand for an E3 ubiquitin ligase.

    Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitylation and degradation of the target protein.

Uniqueness of Sniper(abl)-047

This compound is unique in its specific targeting of the BCR-ABL protein and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action make it a promising candidate for the treatment of chronic myelogenous leukemia, distinguishing it from other targeted protein degraders that may have broader or different targets .

Properties

Molecular Formula

C67H82F3N11O9S

Molecular Weight

1274.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-[2-[2-[2-[2-[[5-[3-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-[1,3]thiazolo[5,4-b]pyridin-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C67H82F3N11O9S/c1-4-79-31-33-80(34-32-79)42-50-25-26-51(41-52(50)67(68,69)70)73-61(84)49-23-14-22-48(40-49)53-27-28-54-64(74-53)91-66(75-54)76-56(82)43-90-39-38-89-37-36-88-35-29-72-63(86)59(57(45-16-8-5-9-17-45)46-18-10-6-11-19-46)78-62(85)55-24-15-30-81(55)65(87)58(47-20-12-7-13-21-47)77-60(83)44(2)71-3/h5-6,8-11,14,16-19,22-23,25-28,40-41,44,47,55,57-59,71H,4,7,12-13,15,20-21,24,29-39,42-43H2,1-3H3,(H,72,86)(H,73,84)(H,77,83)(H,78,85)(H,75,76,82)/t44-,55-,58-,59-/m0/s1

InChI Key

NGXYXIVUCDETCQ-LXFUJSLCSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(C(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F

Origin of Product

United States

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